molecular formula C11H17NO2 B14370641 6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one CAS No. 90208-44-9

6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one

Cat. No.: B14370641
CAS No.: 90208-44-9
M. Wt: 195.26 g/mol
InChI Key: PBHFUDQKFHTZDO-UHFFFAOYSA-N
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Description

6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure

Properties

CAS No.

90208-44-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

6-methyl-5-(3-methylbutanoyl)-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C11H17NO2/c1-7(2)6-10(13)9-4-5-11(14)12-8(9)3/h7H,4-6H2,1-3H3,(H,12,14)

InChI Key

PBHFUDQKFHTZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(=O)N1)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylbutanoyl chloride with 6-methyl-3,4-dihydropyridin-2(1H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydropyridin-2(1H)-one: Lacks the 3-methylbutanoyl group, resulting in different chemical and biological properties.

    5-(3-Methylbutanoyl)-3,4-dihydropyridin-2(1H)-one: Lacks the 6-methyl group, leading to variations in reactivity and applications.

Uniqueness

6-Methyl-5-(3-methylbutanoyl)-3,4-dihydropyridin-2(1H)-one is unique due to the presence of both the 6-methyl and 3-methylbutanoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

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